molecular formula C12H11NO B2914148 1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one CAS No. 4514-03-8

1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one

Cat. No.: B2914148
CAS No.: 4514-03-8
M. Wt: 185.226
InChI Key: ZTENSGGVNTZUPT-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrahydro-4H-cyclopenta[c]quinolin-4-one is a versatile cyclopenta-fused quinolinone scaffold of significant interest in medicinal chemistry and drug discovery. This core structure serves as a key precursor for synthesizing novel bioactive compounds, particularly in oncology research. Derivatives of related cyclopenta[b]quinoline-1,8-diones have been investigated as potential DNA intercalating agents . The planar polyaromatic system of these analogs allows them to insert between DNA base pairs, a mechanism that can disrupt DNA replication and transcription, leading to the suppression of cancer cell proliferation . These interactions are stabilized by van der Waals forces and π-stacking bonds with the DNA backbone . Beyond anticancer applications, the quinolinone core is a privileged structure in pharmacology, with well-documented derivatives exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, and antifungal properties . This compound provides a foundational template for the design and development of new therapeutic agents, making it a valuable tool for researchers exploring structure-activity relationships (SAR), optimizing potency, and investigating mechanisms of action against various disease targets. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1,2,3,5-tetrahydrocyclopenta[c]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12-10-6-3-5-8(10)9-4-1-2-7-11(9)13-12/h1-2,4,7H,3,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTENSGGVNTZUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with cyclopentanone in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Tetrahydro-4H-cyclopenta[c]quinolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

1,2,3,5-Tetrahydro-4H-cyclopenta[c]quinolin-4-one has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and synthetic differences between 1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one and related compounds:

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Features Synthetic Method
This compound C₁₂H₁₁NO (inferred) 185.2 (inferred) N/A Expected IR: ~1660 cm⁻¹ (C=O stretch); EIMS: Fragmentation at M⁺=185 (hypothetical) Likely derived from cyclization or Pechmann-like reactions
5-Methyl-2-phenyl-5H-furo[3,2-c]quinolin-4-one (8c) C₁₈H₁₃NO₂ 275.3 213–215 IR: 1650 cm⁻¹ (C=O); EIMS: m/z 275 (M⁺, 100%), 77 (14% phenyl fragment) Cyclization of 4-aroylmethoxy-1H-quinolin-2-ones
2,5-Dimethyl-5H-furo[3,2-c]quinolin-4-one (8a) C₁₃H₁₁NO₂ 213.2 117–119 IR: 1660 cm⁻¹ (C=O); EIMS: m/z 213 (M⁺, 100%), 184 (10% loss of CO) Modified Pechmann reaction with β-enamino esters
Pyroquilon (1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one) C₁₁H₁₁NO 173.2 N/A MS: m/z 173 (M⁺); Structural distinction: Pyrrolo ring instead of cyclopenta Not specified in evidence; likely involves condensation/rearrangement
2,5-Dimethyl-1,3-diphenyl-3,5-dihydro-4H-cyclopenta[c]quinolin-4-one (6) C₂₅H₂₁NO 351.4 N/A Reactivity note: Resists reaction with dimethyl but-2-ynedioate under high heat Copper-catalyzed Ugi adduct post-transformation

Key Observations:

Structural Variations: Furoquinolinones (e.g., 8a, 8c): Feature a furan ring fused to the quinoline core, leading to higher melting points (117–215°C) compared to cyclopenta analogs. The phenyl or methyl substituents in these derivatives enhance stability and alter fragmentation patterns in EIMS . The cyclopenta[c] fusion introduces steric constraints, as seen in the resistance of compound 6 to further reactions . Pyrrolo vs. Cyclopenta: Pyroquilon’s pyrrolo ring system (C₁₁H₁₁NO) results in a lower molecular weight and distinct reactivity compared to cyclopenta-fused quinolones .

Synthetic Pathways: Furoquinolinones are synthesized via cyclization or Pechmann reactions , while cyclopenta derivatives often require multi-step protocols, such as copper-catalyzed Ugi adduct transformations .

Spectral Signatures: All compounds exhibit strong IR absorption near 1650–1665 cm⁻¹, characteristic of the quinolin-4-one carbonyl group. EIMS fragmentation patterns (e.g., M⁺ peaks and phenyl/pentyl losses) reflect substituent effects .

Reactivity: Substituents significantly influence reactivity. For example, compound 6 (with methyl and phenyl groups) shows stability under harsh conditions, whereas furoquinolinones undergo predictable fragmentation .

Research Implications

The diversity in synthetic routes and physicochemical properties among these compounds highlights the tunability of quinoline-based scaffolds. Cyclopenta derivatives offer unique steric and electronic profiles for drug discovery, while furoquinolinones serve as robust intermediates. Further studies on this compound should prioritize elucidating its spectral data and biological activity to expand its applications.

Biological Activity

1,2,3,5-Tetrahydro-4H-cyclopenta[c]quinolin-4-one (CAS No. 4514-03-8) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action based on recent research findings.

  • Molecular Formula : C12H11NO
  • Molecular Weight : 185.22 g/mol
  • Structure : The compound features a cyclopentaquinoline core which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the cyclization of aniline derivatives with cyclopentanone under specific catalytic conditions. Various synthetic routes have been explored to optimize yield and purity, including the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Antimicrobial Properties

Recent studies indicate that this compound exhibits notable antimicrobial activity. For instance:

  • In vitro studies demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

This compound has also been investigated for its anticancer properties:

  • Cytotoxicity Studies : Research has shown that derivatives of this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The cytotoxic effects are attributed to the compound's ability to intercalate DNA and inhibit topoisomerase II activity .
  • Case Study : A study involving novel derivatives revealed that modifications to the cyclopentaquinoline structure could enhance cytotoxicity against specific cancer types .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Receptor Interaction : The compound acts as an agonist for the retinoid X receptor (RXR), influencing gene expression related to metabolic pathways .
  • Enzyme Inhibition : It inhibits key enzymes involved in cellular processes such as DNA replication and repair .
  • Cell Cycle Arrest : Studies have indicated that this compound can induce cell cycle arrest in cancer cells, thereby preventing proliferation .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in HeLa and MCF-7 cells
RXR AgonistModulates gene expression
Enzyme InhibitionInhibits topoisomerase II

Q & A

Q. What are the standard synthetic routes for 1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one, and how can reaction yields be optimized?

The synthesis typically involves cyclocondensation or multi-step heterocyclic ring formation. For example, intermediates like 3-(2-hydroxyethyl)-5-methyl derivatives are prepared via refluxing with reagents such as LiAlH₄ in THF, followed by chlorination with SOCl₂ in CHCl₃ . Yields (8–23%) are often low due to steric hindrance or competing side reactions; optimization may involve solvent polarity adjustments (e.g., benzene vs. ethyl acetate) or temperature control during recrystallization .

Q. How are structural and purity characteristics validated for this compound?

Key methods include:

  • Melting Point Analysis : Sharp ranges (e.g., 220–226°C for derivatives) confirm crystallinity .
  • Spectroscopy :
  • IR : Absorbance bands for carbonyl (1660–1650 cm⁻¹) and hydroxyl groups (broad ~3200 cm⁻¹) .
  • NMR : Distinct ¹H signals for methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–8.2 ppm) .
    • Elemental Analysis : Minor deviations (<0.5% for C, H, N) may arise from hygroscopic impurities .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data for this derivative is limited, structurally similar pyrroloquinolinones (e.g., pyroquilon) show LD₅₀ >4000 mg/kg in rodents. Standard precautions include:

  • Using PPE (gloves, goggles) and working in a fume hood.
  • Storing at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can discrepancies in elemental analysis data be resolved during characterization?

Observed mismatches (e.g., C: 73.12% experimental vs. 73.22% calculated) often stem from incomplete purification or solvent retention. Solutions include:

  • Repeated recrystallization from polar/non-polar solvent mixtures (e.g., cyclohexane-ethyl acetate).
  • High-vacuum drying (24–48 hours) to remove trapped solvents .

Q. What strategies are effective for modifying the cyclopentaquinolinone core to enhance bioactivity?

Functionalization at positions 3 and 5 is critical:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 3 improves metabolic stability .
  • Ring Expansion : Adding fused heterocycles (e.g., triazolo groups) increases binding affinity, as seen in RIOK2 inhibitors like CQ211 .
  • Selective Demethylation : Using TMS-I selectively removes methyl groups without disrupting the core structure .

Q. How do reaction conditions influence the regioselectivity of cyclopentaquinolinone derivatives?

  • Solvent Polarity : Polar aprotic solvents (THF, DMF) favor nucleophilic attack at the carbonyl carbon, while non-polar solvents (benzene) stabilize intermediates for cyclization .
  • Temperature : Lower temperatures (0–5°C) reduce side reactions in multi-step syntheses, improving regioselectivity .

Data Contradictions and Troubleshooting

Q. Why do mass spectrometry (EIMS) fragments vary across derivatives despite similar core structures?

Fragmentation patterns depend on substituent stability:

  • Methyl Derivatives : Dominant [M⁺] peaks (e.g., m/z 213 for 5-methyl-furoquinolinone) with minor fragments (m/z 184, 170) from methyl loss .
  • Phenyl Derivatives : Increased fragmentation (e.g., m/z 275 → 246, 232) due to benzylic cleavage . Contradictions in relative intensities (e.g., m/z 77 abundance) may reflect ionization efficiency differences .

Q. How can low yields in thioxo-imidazoquinolinone syntheses be mitigated?

Yields <10% (e.g., compound 7b) result from:

  • Side Reactions : Thiol group oxidation or dimerization. Adding antioxidants (e.g., BHT) or inert atmospheres (N₂) suppresses this .
  • Catalyst Optimization : Transition metal catalysts (e.g., Pd/C) enhance cyclization efficiency .

Methodological Tables

Q. Table 1. Representative Analytical Data for Cyclopentaquinolinone Derivatives

CompoundMelting Point (°C)IR (cm⁻¹)¹H NMR Key Signals (δ, ppm)Yield (%)
6d (Thioxo derivative)220–2261660 (C=O)1.2 (s, 3H, CH₃)9
8a (Furoquinolinone)117–1192986, 16602.5 (s, 3H, CH₃)47
CQ211 (Triazolo)N/AN/A7.8–8.1 (m, Ar-H)≥98% HPLC

Q. Table 2. Toxicity Profile of Structural Analogues

CompoundLD₅₀ (Oral, Rat)Key Hazards
Pyroquilon>4000 mg/kgLow acute toxicity
CQ211Not reportedDMSO solubility limited

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